molecular formula C22H28N2O2 B2652661 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline CAS No. 1251691-98-1

4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline

Cat. No.: B2652661
CAS No.: 1251691-98-1
M. Wt: 352.478
InChI Key: CYVXIVLWAUSCAB-UHFFFAOYSA-N
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Description

4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline is a complex organic compound that features a piperidine ring substituted with a benzyloxy group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps. One common route starts with the preparation of 4-[(benzyloxy)methyl]piperidine, which can be synthesized by reacting piperidine with benzyl chloride under basic conditions . This intermediate is then subjected to further reactions to introduce the carbonyl and dimethylaniline groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: It could be explored for its potential pharmacological properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-23(2)21-10-8-20(9-11-21)22(25)24-14-12-19(13-15-24)17-26-16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVXIVLWAUSCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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